N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE: is a complex organic compound that features a thiazole ring fused to a pyridine ring, a phenyl group, and a thiophene-2-sulfonamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new drugs, particularly as antimicrobial or anticancer agents.
- Explored for its ability to modulate biological pathways.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Introduction of the Thiophene-2-Sulfonamide Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted thiazole derivatives.
Comparison with Similar Compounds
- N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE
- N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONYL CHLORIDE
Comparison:
- N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE is unique due to the presence of the sulfonamide group, which enhances its solubility and potential biological activity.
- The carboxamide derivative may have different binding properties and biological activities due to the presence of the carboxamide group.
- The sulfonyl chloride derivative is more reactive and can be used as an intermediate in the synthesis of other compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c1-11-10-12(16-19-14-4-2-8-18-17(14)24-16)6-7-13(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNVRQOYBMQWKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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